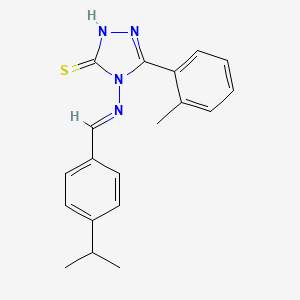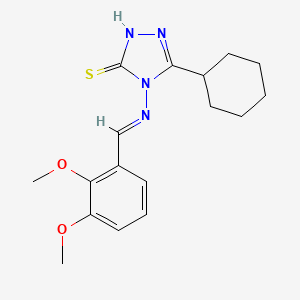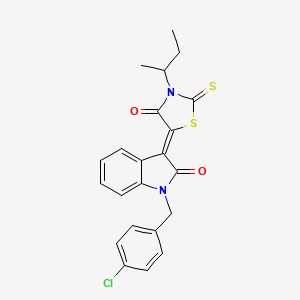
Triphenyl(propylsulfanyl)plumbane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenyl(propylsulfanyl)plumbane is an organometallic compound that features a lead atom bonded to three phenyl groups and one propylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Triphenyl(propylsulfanyl)plumbane typically involves the reaction of lead(II) acetate with triphenyl(propylsulfanyl)phosphine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at room temperature. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle lead compounds.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the lead atom is oxidized to a higher oxidation state.
Reduction: The compound can also be reduced, typically using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the phenyl or propylsulfanyl groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Catalysts such as palladium or nickel are often employed in substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead(IV) compounds, while reduction can produce lead(0) species.
科学的研究の応用
Triphenyl(propylsulfanyl)plumbane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-lead bonds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of lead-based pharmaceuticals.
Industry: It is used in the production of specialized materials and as a catalyst in various industrial processes.
作用機序
The mechanism by which Triphenyl(propylsulfanyl)plumbane exerts its effects involves the interaction of the lead atom with various molecular targets. The lead atom can form stable complexes with organic molecules, facilitating reactions such as catalysis and bond formation. The propylsulfanyl group also plays a role in stabilizing the compound and enhancing its reactivity.
類似化合物との比較
Triphenylphosphine: Similar in structure but contains phosphorus instead of lead.
Triphenylstannane: Contains tin instead of lead and exhibits different reactivity.
Triphenylsilane: Contains silicon and is used in different applications.
Uniqueness: Triphenyl(propylsulfanyl)plumbane is unique due to the presence of the lead atom, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes and participate in various reactions makes it valuable in both research and industrial applications.
特性
CAS番号 |
3600-13-3 |
|---|---|
分子式 |
C21H22PbS |
分子量 |
514 g/mol |
IUPAC名 |
triphenyl(propylsulfanyl)plumbane |
InChI |
InChI=1S/3C6H5.C3H8S.Pb/c3*1-2-4-6-5-3-1;1-2-3-4;/h3*1-5H;4H,2-3H2,1H3;/q;;;;+1/p-1 |
InChIキー |
QYRNTGWNILIXFR-UHFFFAOYSA-M |
正規SMILES |
CCCS[Pb](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-hydroxy-9-(4-methoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11966901.png)
![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11966904.png)

![4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966908.png)
![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966932.png)



![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11966956.png)

![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966971.png)
![(2-{(E)-[({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11966973.png)

![(5E)-5-(4-butoxy-3-methoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11966989.png)
